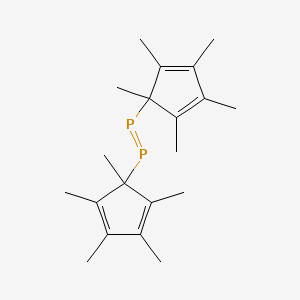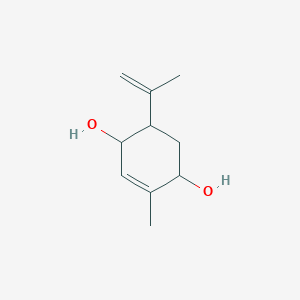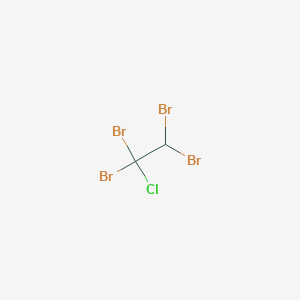
1,1,2,2-Tetrabromo-1-chloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrabromo-1-chloroethane is a halogenated hydrocarbon with the molecular formula C2HBr4Cl. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a two-carbon backbone. It is a colorless liquid at room temperature and is known for its high density and low vapor pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrabromo-1-chloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the bromination and chlorination of ethylene or acetylene under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethylene or acetylene is exposed to bromine and chlorine gases. The reaction is carefully monitored to maintain the desired stoichiometry and to prevent the formation of unwanted by-products. The final product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrabromo-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Dehydrohalogenation: This reaction involves the removal of halogen atoms to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Dehydrohalogenation: Strong bases like sodium ethoxide or potassium tert-butoxide.
Major Products:
Substitution: Formation of compounds like 1,1,2,2-tetrabromoethane or 1,1,2,2-tetrachloroethane.
Reduction: Formation of partially halogenated ethanes.
Dehydrohalogenation: Formation of alkenes such as 1,2-dibromoethylene.
Scientific Research Applications
1,1,2,2-Tetrabromo-1-chloroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of halogenated hydrocarbons’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the separation of minerals from ores, as a flame retardant, and in the production of high-density fluids for specific industrial applications
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrabromo-1-chloroethane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing changes in cellular function and structure. The pathways involved include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparison with Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the chlorine atom.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms instead of bromine.
1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms but in different proportions.
Uniqueness: 1,1,2,2-Tetrabromo-1-chloroethane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical and physical properties. Its high density and low vapor pressure make it particularly useful in applications requiring heavy, stable liquids .
Properties
CAS No. |
111405-15-3 |
|---|---|
Molecular Formula |
C2HBr4Cl |
Molecular Weight |
380.10 g/mol |
IUPAC Name |
1,1,2,2-tetrabromo-1-chloroethane |
InChI |
InChI=1S/C2HBr4Cl/c3-1(4)2(5,6)7/h1H |
InChI Key |
XQSAUBKKJYRBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
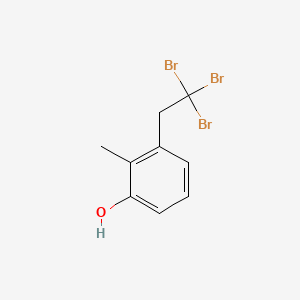
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
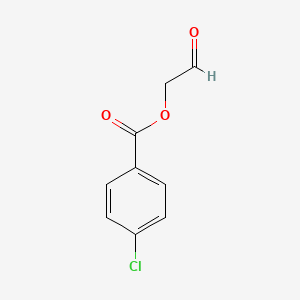
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
